5-Nitropyrimidine-2,4(1H,3H)-dithione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14623-57-5 |
|---|---|
Molecular Formula |
C4H3N3O2S2 |
Molecular Weight |
189.2 g/mol |
IUPAC Name |
5-nitro-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H3N3O2S2/c8-7(9)2-1-5-4(11)6-3(2)10/h1H,(H2,5,6,10,11) |
InChI Key |
STAKIXGTVYGYMS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=S)NC(=S)N1)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=S)NC(=S)N1)[N+](=O)[O-] |
Synonyms |
2,4-dithio-5-nitropyrimidine |
Origin of Product |
United States |
Synthetic Methodologies for 5 Nitropyrimidine 2,4 1h,3h Dithione and Its Structural Analogs
Foundational Synthetic Approaches for Pyrimidine (B1678525) Ring Construction
The cornerstone of synthesizing the target molecule lies in the initial construction of the pyrimidine ring, a fundamental scaffold in numerous biologically active compounds. medwinpublishers.com Classical methods provide a robust framework for creating the core structure, which can then be further functionalized.
Cyclization Reactions Involving Nitro-Substituted Precursors
The introduction of a nitro group at the C5 position of the pyrimidine ring is a key structural feature of the target compound. A direct and effective strategy involves the use of precursors already bearing the nitro functionality. The foundational step in synthesizing pyrimidines like 6-amino-5-nitropyrimidine-2,4(1H,3H)-dione, a close analog, involves the cyclization of nitro-substituted precursors. nih.gov
This approach typically employs a condensation reaction between a three-carbon component containing a nitro group and a urea (B33335) or thiourea (B124793) molecule. For instance, a nitro-substituted cyanoacetate, such as ethyl nitro-cyanoacetate, can be condensed with urea in an alcoholic solvent under basic conditions to form the pyrimidine ring. nih.gov A similar strategy could be envisioned for the target compound, likely starting with a nitro-substituted malonic acid derivative reacting with thiourea to directly form a 5-nitropyrimidine (B80762) ring with a thio-functional group at the C2 position. The presence of the nitro group makes the C5 position electron-deficient, influencing the reactivity of the ring. researchgate.net
Condensation Reactions in Pyrimidine Synthesis
Condensation reactions are the most common and versatile methods for constructing the pyrimidine skeleton. nih.gov The classical Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines. researchgate.net A more general approach, which could be adapted for the synthesis of the precursor 5-nitrouracil (B18501) (5-nitropyrimidine-2,4(1H,3H)-dione), is the reaction of a β-dicarbonyl compound with urea. santiago-lab.com
In the context of the target molecule, a plausible route involves the condensation of nitromalondialdehyde or a derivative thereof with thiourea. The reaction of β-keto esters with amidines, often promoted by ultrasound irradiation, is another established method for forming highly substituted pyrimidinols, which are tautomers of pyrimidinones.
The Biginelli reaction, a well-known multi-component reaction, provides another pathway to dihydropyrimidines, which can subsequently be oxidized to pyrimidines. While traditionally used for dihydropyrimidinones, modifications of this reaction could potentially be used to construct the desired pyrimidine core.
Strategies for Introducing Dithione Moieties into Pyrimidine Scaffolds
Once the 5-nitropyrimidine-2,4(1H,3H)-dione (5-nitrouracil) precursor is synthesized, the two carbonyl groups at positions C2 and C4 must be converted into thiocarbonyls (thiones) to yield the final product. This transformation is a common step in heterocyclic chemistry, achieved using specific thionating agents. wikipedia.org
The most widely used and effective reagents for this purpose are Lawesson's Reagent and phosphorus pentasulfide (P₄S₁₀). nih.govwikipedia.org These reagents are capable of converting a wide range of carbonyl compounds, including ketones, amides, and lactams, into their corresponding thio-analogs. nih.govchemicalbook.comresearchgate.net The reaction typically involves heating the pyrimidinedione with the thionating agent in an inert solvent like toluene (B28343) or xylene. wikipedia.org The reactivity of Lawesson's reagent is often attributed to the dissociation into a reactive dithiophosphine ylide intermediate. nih.govwikipedia.org
The combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (sometimes called Curphey's reagent) has also been reported as a highly efficient system for the thionation of ketones and amides, often providing yields comparable or superior to Lawesson's reagent. researchgate.netnih.govnih.gov This method offers the advantage of simpler workup procedures. nih.gov Given the established efficacy of these reagents, the thionation of 5-nitrouracil to afford 5-Nitropyrimidine-2,4(1H,3H)-dithione is a chemically sound and predictable step.
Table 1: Common Thionating Agents for Carbonyl to Thiocarbonyl Conversion This is an interactive table. You can click on the headers to sort the data.
| Reagent | Chemical Formula | Typical Conditions | Notes |
|---|---|---|---|
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | Reflux in toluene or xylene | Widely used, effective for amides and ketones. wikipedia.orgnih.govwikipedia.org |
| Phosphorus Pentasulfide | P₄S₁₀ | Reflux in pyridine (B92270) or dioxane | A classic, powerful thionating agent. chemicalbook.com |
Advanced and Multicomponent Reaction Strategies
Modern synthetic chemistry continually seeks to improve efficiency, atom economy, and procedural simplicity. Advanced strategies, including one-pot protocols and transition-metal catalysis, offer powerful alternatives for the synthesis of pyrimidine derivatives and other heterocycles.
One-Pot Synthesis Protocols for Pyrimidine Derivatives
One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offers significant advantages in terms of efficiency and reduced waste. Several one-pot methods for synthesizing pyrimidine derivatives have been developed. For example, pyrimido[4,5-d]pyrimidine (B13093195) derivatives can be efficiently synthesized in a one-pot reaction using a DABCO-based ionic liquid catalyst, highlighting features like short reaction times and easy product isolation. nih.gov
Another approach involves the three-component reaction of aromatic aldehydes, malononitrile, and pyrimidine-4,6-diol in an ionic liquid, which acts as a green solvent, to produce pyrano[2,3-d]pyrimidine derivatives under mild conditions. wikipedia.org Similarly, novel pyrimidine derivatives have been synthesized in an efficient, catalyst-free, one-pot reaction involving the initial formation of a hydrazinyl-pyrimidine followed by reaction with phenyl isothiocyanate. medwinpublishers.com These multicomponent strategies demonstrate the potential for constructing complex pyrimidine-based scaffolds in a highly convergent manner. nih.gov
Palladium-Catalyzed Carbonylation and Related Annulation Reactions for Heterocycles
Palladium-catalyzed reactions have become indispensable tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed carbonylation reactions, in particular, are powerful methods for constructing carbonyl-containing scaffolds and have been applied to the synthesis of complex heterocycles. nih.gov These reactions can introduce a carbonyl group that could later be part of a pyrimidine ring or a fused ring system.
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy for building complex heterocyclic systems. Highly convergent annulation strategies have been developed for the synthesis of polycyclic nitrogen heterocycles. While not directly applied to the synthesis of this compound itself, these advanced catalytic methods are crucial for creating a diverse range of structurally analogous compounds, including fused pyrimidine systems. For instance, palladium-catalyzed oxidative processes can assemble pyrimidine carboxamides from simple starting materials like amidines, styrene, and DMF, where DMF acts as a one-carbon synthon.
Table 2: Mentioned Chemical Compounds
| Compound Name | IUPAC Name |
|---|---|
| This compound | 5-Nitro-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine |
| 5-Nitrouracil | 5-Nitropyrimidine-2,4(1H,3H)-dione |
| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide |
| Phosphorus Pentasulfide | Tetraphosphorus decasulfide |
| Thiourea | Thiourea |
| Urea | Urea |
| Ethyl nitro-cyanoacetate | Ethyl 2-cyano-2-nitroacetate |
| Hexamethyldisiloxane | 1,1,1,3,3,3-Hexamethyldisiloxane |
| Malononitrile | Propanedinitrile |
| Pyrimidine-4,6-diol | Pyrimidine-4,6-diol |
| Phenyl isothiocyanate | Isothiocyanatobenzene |
| Styrene | Ethenylbenzene |
Metathesis Reactions in the Construction of Spirocyclic Pyrimidine Thiones
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of spirocyclic pyrimidine thiones, offering an efficient route to complex molecular architectures. This strategy typically involves the synthesis of a di-alkenyl substituted pyrimidine derivative, which then undergoes an intramolecular cyclization reaction catalyzed by a ruthenium complex.
A notable application of this method is the synthesis of unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives. The process begins with the condensation of N-aryl-substituted thioureas and allylmalonic acid to form 5-allyl-substituted 2-thiopyrimidinediones. Subsequent alkylation with reagents like allyl bromide or methallyl chloride yields 5,5-dialkenyl derivatives. These precursors are then subjected to ring-closing metathesis to furnish the desired spirocyclic compounds. researchgate.net Research has shown that N-heterocyclic phosphine-free ruthenium carbene benzylidene Hoveyda-Grubbs catalyst and monophosphine imidazolidine-containing phenylindenylidene ruthenium complex are particularly effective for this transformation. researchgate.net
Similarly, ring-closing metathesis of 3,3-diallyl oxindoles using Grubb's first-generation catalyst (2 mol%) in toluene at room temperature has been shown to produce 3,3′-spiro pentacyclo-oxindole derivatives in good to excellent yields. mdpi.com This reaction proceeds smoothly, highlighting the utility of RCM in creating spirocyclic systems fused to other heterocyclic rings. mdpi.com The synthesis of new spirocyclic mono- and diacyl-substituted pyrimidine-2,4,6-trione derivatives has also been achieved through ring-closing metathesis reactions. researchgate.net
| Catalyst | Reactant | Product | Key Features |
| Hoveyda-Grubbs catalyst, Phenylindenylidene ruthenium complex | 5,5-dialkenyl derivatives of N-aryl-4,6-dioxopyrimidine-2-thiones | Unsaturated spiro-annulated N-aryl-4,6-dioxopyrimidine-2-thione derivatives | High efficiency in ring-closing metathesis. researchgate.net |
| Grubb's first-generation catalyst | 3,3-diallyl oxindoles | 3,3′-spiro pentacyclo-oxindole derivatives | Reaction proceeds smoothly at room temperature. mdpi.com |
Green Chemistry Principles in the Synthesis of Pyrimidine Thiones
The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine thiones to minimize environmental impact and enhance sustainability. rasayanjournal.co.in These approaches focus on reducing waste, using safer solvents, and employing energy-efficient methods. rasayanjournal.co.in
Conducting reactions under solvent-free conditions represents a significant step towards greener synthesis. This approach often leads to cleaner reactions, higher yields, and simplified work-up procedures. rasayanjournal.co.in For instance, the synthesis of pyrimidine derivatives has been successfully achieved by reacting ketones with triethoxymethane and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst under solvent-free conditions. researchgate.net Similarly, dihydropyrimidinone derivatives have been prepared through a three-component reaction of ethyl acetoacetate, aldehydes, and thiourea using a modified montmorillonite (B579905) nanostructure as a catalyst without a solvent. researchgate.net The Biginelli condensation, a classic method for synthesizing dihydropyrimidinones, has also been adapted to solvent-free conditions, for example, in the lanthanide triflate-catalyzed one-pot synthesis of dihydropyrimidin-2(1H)-thiones. longdom.org
Microwave irradiation has become a popular technique in organic synthesis due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. nih.govorientjchem.orgresearchgate.net The synthesis of various pyrimidine thione derivatives has been successfully accelerated using microwave assistance. For example, the Biginelli reaction of ethyl acetoacetate, thiourea, and aromatic aldehydes to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates has been shown to have increased yields (by 17-23%) and significantly reduced reaction times under microwave irradiation. nih.gov Fused pyrimidine derivatives, such as thienopyrimidinones and triazolopyrimidinones, have also been synthesized rapidly and in good yields using this technology. orientjchem.org The synthesis of thiazolo[5,4-d]pyrimidines from 5-thiazolidinones, 2-butyl-1H-imidazole-5-carbaldehyde, and thiourea can be achieved within 5 minutes under microwave irradiation. researchgate.net
| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |
| Biginelli reaction for pyrimidine-thiones | Not specified | Significantly reduced | 17-23% nih.gov |
| Synthesis of thiazolo[5,4-d]pyrimidines | Not specified | 5 minutes researchgate.net | Not specified |
| Synthesis of fused pyrimidine derivatives | 12 hours | 20 minutes orientjchem.org | Good yields orientjchem.org |
Ultrasound irradiation is another energy-efficient technique that has found widespread application in the synthesis of pyrimidine derivatives. nih.govnih.gov The use of ultrasound can lead to shorter reaction times and higher yields, often at room temperature. nih.govresearchgate.net The synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea has been shown to be highly efficient under ultrasonic conditions, with high yields obtained after only 20-30 minutes of sonication. researchgate.net This method offers a significant improvement over traditional thermal heating. researchgate.net Furthermore, the synthesis of various pyrimidine derivatives has been achieved in excellent yields at room temperature using ultrasound irradiation in the presence of NaOH. nih.gov The mechanism behind the effectiveness of sonochemistry is attributed to acoustic cavitation in liquids. beilstein-archives.org
The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic viability of synthetic processes. acs.org In the context of pyrimidine thione synthesis, several recyclable catalytic systems have been reported. For example, a magnetically separable heterogeneous nickel-zinc (B8489154) ferrite (B1171679) (NiZnFe2O4) catalyst has been used for the synthesis of 2-amino-4H-chromene derivatives and has the potential for application in pyrimidine synthesis. researchgate.net Chitosan-based nanocomposites, such as those with Al2O3, SrO, and MgO, have also been employed as recyclable and environmentally friendly catalysts for the synthesis of various heterocyclic compounds, including thiazoles and imidazopyrazolyl thione derivatives. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. acs.orgresearchgate.net For instance, an iron-based nanoparticle catalyst used in the synthesis of pyrano[2,3-d]-pyrimidinediones can be reused up to four times consecutively. acs.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any chemical synthesis. For the synthesis of pyrimidine thiones and their derivatives, various parameters are systematically investigated.
In the synthesis of thiazolo[3,2-a]pyrimidine derivatives, for instance, the choice of solvent has been shown to be critical. researchgate.net When reacting 3,4-dihydropyrimidin-2(1H)-thiones with in-situ generated bromo-ketones, solvents such as DMF were investigated to find the optimal conditions for the functionalization-annulation reaction. researchgate.net The temperature is another key parameter that is often controlled to achieve the desired outcome. researchgate.net
The synthesis of pyrimidine-2-thione compounds from dihydropyrimidine-2-thione compounds has been optimized by using activated carbon as a catalyst for oxygen oxidation under mild conditions, making the process suitable for industrial-scale production. google.com In the synthesis of tetra(hexa) hydropyrimidinethione-carboxylates via a three-component condensation, the reaction progress is carefully monitored, and upon completion, the product is purified to obtain a high yield. longdom.org The synthesis of various condensed pyrimidine-thiones has been achieved with high yields (up to 99%) by carefully selecting the reactants and reaction conditions. researchgate.net
Computational Chemistry and Theoretical Investigations of 5 Nitropyrimidine 2,4 1h,3h Dithione
Density Functional Theory (DFT) Studies on Molecular Structure and Energetics
DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. cuny.edu It has been successfully applied to study the structure, reactivity, and thermodynamic parameters of various nitrogen-rich compounds. cuny.edu
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G++(d,p), are employed to achieve optimized geometries. mdpi.com
For 5-Nitropyrimidine-2,4(1H,3H)-dithione, a key structural aspect to consider is the potential for tautomerism. The molecule can exist in the dithione form or a thiol-thione tautomeric form. DFT calculations can determine the relative stability of these tautomers by comparing their total optimized energies. Studies on similar pyrimidine-triones have shown that the enol form can be significantly stabilized by intramolecular hydrogen bonds, a phenomenon that could also be relevant in the thiol tautomer of the title compound. mdpi.comdntb.gov.ua The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial configuration.
Interactive Table: Illustrative Optimized Geometrical Parameters for this compound (Dithione Form) based on DFT Calculations of Analogous Structures.
Note: This data is representative and based on theoretical calculations of similar pyrimidine derivatives.
| Parameter | Atom Pair/Triplet | Value |
| Bond Length (Å) | C2=S | 1.68 |
| C4=S | 1.69 | |
| N1-C2 | 1.38 | |
| C2-N3 | 1.37 | |
| N3-C4 | 1.39 | |
| C4-C5 | 1.45 | |
| C5-C6 | 1.38 | |
| C6-N1 | 1.36 | |
| C5-N(nitro) | 1.48 | |
| **Bond Angle (°) ** | N1-C2-N3 | 115.0 |
| C2-N3-C4 | 126.0 | |
| N3-C4-C5 | 117.0 | |
| C4-C5-C6 | 118.0 | |
| C5-C6-N1 | 120.0 | |
| C6-N1-C2 | 124.0 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. cuny.edu
Interactive Table: Representative FMO Energies and Energy Gaps for Pyrimidine Derivatives based on DFT Calculations.
Note: Values are illustrative and sourced from studies on analogous compounds to predict the behavior of this compound.
| Compound Type | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |
| Substituted Pyrimidine-dione nih.gov | -6.5 | -1.8 | 4.7 |
| Pyrimidine-trione Derivative mdpi.com | -7.9 | -2.6 | 5.3 |
| Predicted 5-Nitropyrimidine-dithione | ~ -8.2 | ~ -3.5 | ~ 4.7 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP map is predicted to show significant negative potential around the oxygen atoms of the nitro group and the sulfur atoms of the dithione groups. These areas represent the most likely sites for interaction with electrophiles. nih.gov Conversely, the regions of highest positive potential would be located around the hydrogen atoms attached to the N1 and N3 positions of the pyrimidine ring, identifying them as the primary sites for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of electron delocalization, hyperconjugative interactions, and charge transfer within a molecule. wikipedia.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy (E(2)). wisc.edu A higher E(2) value indicates a more significant interaction and greater electron delocalization. wisc.edursc.org
Interactive Table: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound.
Note: These are hypothetical values based on NBO analysis principles applied to similar molecular structures.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (S) on C2 | π* (N1-C6) | ~ 25.5 |
| LP (S) on C4 | π* (N3-C2) | ~ 28.1 |
| LP (N1) | π* (C2-N3) | ~ 45.2 |
| LP (N3) | π* (C4-C5) | ~ 40.8 |
| π (C5-C6) | π* (N(nitro)-O) | ~ 15.3 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, making it ideal for investigating electronic excited states and predicting electronic absorption spectra. wikipedia.orgmpg.de The method calculates excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, and oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net
For this compound, TD-DFT calculations can predict the electronic transitions, such as π → π* and n → π*, that characterize its UV-Vis spectrum. The calculations would likely be performed in various solvents using a model like the Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule. wikipedia.orgdtic.mil
Prediction and Simulation of Spectroscopic Profiles
Computational chemistry provides the means to simulate various spectroscopic profiles, which can then be compared with experimental data for structural validation. Beyond the UV-Vis spectra from TD-DFT, DFT calculations are routinely used to predict other spectra.
Following geometry optimization, a frequency calculation can be performed to predict the infrared (IR) spectrum. The calculated vibrational frequencies correspond to the stretching, bending, and torsional modes of the molecule. This theoretical spectrum is a powerful tool for assigning the peaks in an experimentally obtained IR spectrum. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, providing further structural confirmation by comparing theoretical and experimental data. mdpi.comdntb.gov.ua
Global and Local Reactivity Descriptors for Chemical Reactivity Prediction
In the field of computational chemistry, Density Functional Theory (DFT) has become a important tool for predicting the chemical behavior of molecules. wjarr.comderpharmachemica.com Through DFT, a set of parameters known as global and local reactivity descriptors can be calculated to understand and anticipate the reactivity of a chemical species. wjarr.com These descriptors provide quantitative measures of a molecule's stability, electrophilicity, and the specific atomic sites most susceptible to nucleophilic or electrophilic attack. wikipedia.orgscm.com
Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wjarr.com Key global descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and global electrophilicity index (ω). wjarr.com Chemical hardness (η), for instance, represents the resistance of a molecule to change its electron configuration; a molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity and higher stability. researchgate.net Conversely, a "soft" molecule has a small energy gap and is generally more reactive. researchgate.net The electrophilicity index (ω) quantifies the energy stabilization of a system when it accepts additional electronic charge from its environment. wjarr.com
While global descriptors provide insight into the molecule as a whole, local reactivity descriptors identify the reactivity of specific sites within the molecule. wikipedia.org The Fukui function, f(r), is a primary local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system is altered. wikipedia.orgscm.com By analyzing condensed Fukui functions (values for individual atoms), one can predict the most likely sites for electrophilic attack (where a nucleophile will add electrons) and nucleophilic attack (where an electrophile will remove electrons). wikipedia.orgscm.com For a pyrimidine derivative like this compound, these calculations can pinpoint which of the nitrogen, sulfur, or carbon atoms are most likely to participate in a chemical reaction. derpharmachemica.com
| Descriptor | Symbol | Formula | Significance |
|---|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness | η | ELUMO - EHOMO | Indicates resistance to change in electron distribution; higher values mean greater stability. wjarr.com |
| Global Softness | S | 1 / η | The inverse of hardness; higher values indicate greater reactivity. researchgate.net |
| Electrophilicity Index | ω | μ2 / 2η | Measures the propensity of a species to accept electrons. wjarr.com |
| Fukui Function (Nucleophilic Attack) | f+(r) | ρN+1(r) - ρN(r) | Indicates sites susceptible to attack by nucleophiles. scm.com |
| Fukui Function (Electrophilic Attack) | f-(r) | ρN(r) - ρN-1(r) | Indicates sites susceptible to attack by electrophiles. scm.com |
Theoretical Insights into Tautomerism and Isomerism of Pyrimidine Dithiones
Pyrimidine derivatives, particularly those with exocyclic oxygen or sulfur atoms, are known to exist as a mixture of tautomeric forms. researchgate.net Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.com For this compound, the primary form of tautomerism is thione-thiol tautomerism, analogous to the well-studied keto-enol tautomerism in uracil (B121893) and its derivatives. masterorganicchemistry.comsciengpub.ir
Computational studies using Density Functional Theory (DFT) on related molecules like 2-thiouracil (B1096) and 2,4-dithiouracil have provided significant insights into the stability and interconversion of these forms. sciengpub.irnih.govacs.org These studies show that the molecule can exist in several tautomeric forms, including the dithione, thione-thiol, and dithiol forms. The relative stability of these tautomers is highly dependent on the environment, such as the gas phase versus a polar solvent. nih.gov
For this compound, the following tautomeric equilibria are expected:
Dithione form: This is the this compound structure, where both exocyclic sulfur atoms are present as C=S double bonds, and protons are located on the N1 and N3 atoms of the pyrimidine ring.
Thione-thiol forms: Two possible isomers exist where one C=S group is converted to a C-SH (thiol) group. This involves the migration of a proton from either N1 to the S2 sulfur atom (forming 2-thiol-4-thione) or from N3 to the S4 sulfur atom (forming 4-thiol-2-thione).
Dithiol form: In this form, both C=S groups are converted to C-SH groups, resulting in 5-Nitro-2,4-pyrimidinedithiol. This fully aromatic tautomer involves proton migration from both N1 and N3 to the respective sulfur atoms.
Theoretical calculations on 2-pyrimidinethione have shown that while the thiol form may be more stable in the gas phase, the thione form is significantly more stable in an aqueous medium. nih.gov The presence of substituents and the polarity of the solvent can modulate the position of the tautomeric equilibrium. nih.govnih.gov Attaching additional SH groups to the pyrimidine ring tends to stabilize the thione forms. nih.gov The specific influence of the C5-nitro group on the tautomeric preference of the dithione would require a dedicated computational study.
| Tautomer Name | Description |
|---|---|
| Dithione | Contains two C=S (thione) groups and two N-H bonds. The reference structure. |
| 2-Thiol-4-thione | Contains one C-SH (thiol) group at position 2 and one C=S group at position 4. |
| 4-Thiol-2-thione | Contains one C=S group at position 2 and one C-SH group at position 4. |
| Dithiol | Contains two C-SH (thiol) groups at positions 2 and 4. This form is fully aromatic. |
Effects of Substituent Groups on Electronic and Energetic Properties
The electronic and energetic properties of a pyrimidine ring are profoundly influenced by the nature of its substituent groups. rsc.org Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each altering the electron density distribution within the ring through inductive and resonance effects. mdpi.com
| Substituent Type | Example Groups | Electronic Effect | Impact on Pyrimidine Ring |
|---|---|---|---|
| Strongly Electron-Withdrawing | -NO₂, -CF₃ | -I, -R (Inductive and Resonance withdrawal) | Decreases electron density; increases electrophilicity; deactivates ring to electrophilic attack. rsc.org |
| Strongly Electron-Donating | -NH₂, -OH | -I, +R (Inductive withdrawal, Resonance donation) | Increases electron density; decreases electrophilicity; activates ring to electrophilic attack. |
| Halogens | -F, -Cl, -Br | -I, +R (Inductive withdrawal outweighs weak Resonance donation) | Deactivates the ring to electrophilic attack but directs incoming electrophiles to ortho/para positions. nih.gov |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies for Functional Group Identification
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. Due to the lack of specific experimental data for 5-Nitropyrimidine-2,4(1H,3H)-dithione in the available literature, a detailed analysis based on characteristic group frequencies for analogous structures is presented. For pyrimidinethione derivatives, key vibrational bands are expected. researchgate.netresearchgate.net
The FT-IR and Raman spectra would be characterized by several key absorption bands. The N-H stretching vibrations of the pyrimidine (B1678525) ring are typically observed in the range of 3100-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. A crucial feature would be the C=S stretching vibrations, which for thione compounds, generally appear in the region of 1250-1050 cm⁻¹. The presence of these characteristic bands would provide strong evidence for the key functional groups within the molecule.
Table 1: Expected Vibrational Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H | 3100-3400 | Stretching |
| C-H (aromatic) | 3000-3100 | Stretching |
| NO₂ | 1550-1500 | Asymmetric Stretching |
| NO₂ | 1350-1300 | Symmetric Stretching |
| C=S | 1250-1050 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR Chemical Shift Assignments and 2D NMR Correlations
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. While specific spectral data for this compound is not available, expected chemical shifts can be inferred from related pyrimidine-2-thione and 5-nitropyrimidine (B80762) structures. researchgate.netchemicalbook.com
In the ¹H NMR spectrum, the proton at the 6-position (C6-H) of the pyrimidine ring would likely appear as a singlet in the downfield region, significantly influenced by the electron-withdrawing nitro group at the adjacent C5 position. The N-H protons would appear as broad singlets, and their chemical shift would be dependent on the solvent and concentration.
In the ¹³C NMR spectrum, the carbons attached to the sulfur atoms (C2 and C4) would exhibit characteristic downfield shifts, typically appearing in the range of 175-190 ppm for thiones. The carbon bearing the nitro group (C5) would also be significantly deshielded, while the C6 carbon would appear at a chemical shift typical for aromatic or heteroaromatic carbons. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, would be essential to unambiguously assign these proton and carbon signals and confirm the connectivity within the molecule.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | N1-H, N3-H | Variable (broad) | s |
| ¹H | C6-H | > 8.0 | s |
| ¹³C | C2, C4 | 175 - 190 | - |
| ¹³C | C5 | ~140 - 150 | - |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π→π* and n→π* transitions. The pyrimidine ring, nitro group, and thione groups are all chromophores that contribute to the UV-Vis spectrum. researchgate.netnih.gov
The π→π* transitions, typically of high intensity, arise from the conjugated system of the pyrimidine ring. The nitro group and C=S groups also contribute to these transitions. The n→π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to an anti-bonding π* orbital. The presence of the nitro and thione groups is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent pyrimidine structure.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Range (nm) |
|---|---|---|
| π→π* | Pyrimidine ring, NO₂, C=S | 250 - 350 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₄H₃N₃O₂S₂), the exact mass can be calculated, and its molecular ion peak ([M]⁺) would be observed in the mass spectrum. researchgate.netsapub.org
The fragmentation of pyrimidinethiones under electron impact often involves characteristic losses of small molecules or radicals. sapub.orgarkat-usa.org For this compound, common fragmentation pathways would likely include the loss of the nitro group (NO₂), nitric oxide (NO), or the thiocarbonyl group (C=S). High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of the molecular ion and its fragments, providing unequivocal support for the proposed structure.
Table 4: Potential Mass Spectrometry Fragments for this compound
| Molecular Formula | C₄H₃N₃O₂S₂ |
|---|---|
| Molecular Weight | 189.21 g/mol |
| Potential Fragment | Loss |
| [M - NO₂]⁺ | Loss of nitro group |
| [M - CS]⁺ | Loss of thiocarbonyl group |
| [M - S]⁺ | Loss of sulfur atom |
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While a specific crystal structure for this compound has not been reported, analysis of related structures like 5-nitropyrimidine-2,4-diamine (B43640) reveals important structural features. researchgate.net
A crystallographic study of this compound would confirm the planarity of the pyrimidine ring and provide exact bond lengths and angles for all atoms, including the C=S and N-O bonds. Furthermore, it would reveal the supramolecular structure, detailing intermolecular interactions such as hydrogen bonding (e.g., N-H···S or N-H···O) and π-π stacking, which govern the packing of molecules in the solid state. nih.govmdpi.com This information is crucial for understanding the physical properties of the compound.
Chemical Reactivity and Functionalization of 5 Nitropyrimidine 2,4 1h,3h Dithione
Influence of the Nitro Group on Pyrimidine (B1678525) Ring Reactivity
The presence of a nitro group at the C5 position of the pyrimidine ring exerts a profound influence on its reactivity. As a potent electron-withdrawing group, it deactivates the pyrimidine ring towards electrophilic substitution reactions. Conversely, it activates the ring for nucleophilic attack, a characteristic feature of nitro-substituted aromatic and heteroaromatic systems. nih.gov This activation facilitates reactions that might not readily occur in the absence of the nitro group. For instance, the nitro group's electronic pull can render the protons on the pyrimidine ring more acidic, potentially influencing its behavior in base-catalyzed reactions.
Studies on related nitropyrimidine systems, such as 5-nitropyrimidine-2,4(1H,3H)-dione (5-nitrouracil), have demonstrated the nitro group's ability to facilitate ring transformation reactions. acs.org While direct studies on the dithione analog are less common, the principles of electron deficiency created by the nitro group remain a key determinant of the pyrimidine core's reactivity.
Nucleophilic and Electrophilic Substitution Reactions on the Pyrimidine Core
The electron-deficient nature of the 5-nitropyrimidine (B80762) ring system makes it a prime candidate for nucleophilic substitution reactions. While specific examples for the 2,4-dithione derivative are not extensively documented in the provided context, general principles of pyrimidine chemistry suggest that positions activated by the nitro group would be susceptible to attack by various nucleophiles. researchgate.net In analogous nitropyridine systems, nucleophilic substitution of leaving groups activated by a nitro group is a common synthetic strategy. nih.gov
Electrophilic substitution on the pyrimidine core of 5-Nitropyrimidine-2,4(1H,3H)-dithione is expected to be challenging due to the deactivating effect of both the nitro group and the two nitrogen atoms in the ring. growingscience.com Reactions such as nitration or halogenation on the pyrimidine ring itself would likely require harsh conditions, if they proceed at all.
Chemical Transformations Involving the Dithione Moieties
The dithione (or thione-thiol tautomeric) groups at the C2 and C4 positions are key sites of reactivity. These moieties can undergo a variety of chemical transformations, providing a versatile handle for functionalization.
One of the most common reactions is S-alkylation . The sulfur atoms, particularly in their thiol tautomeric form, are nucleophilic and readily react with alkyl halides and other electrophiles to form S-alkylated derivatives. researchgate.net This reaction is a fundamental step in the functionalization of thione-containing heterocycles.
The dithione moieties can also participate in oxidative coupling reactions and can be converted to other functional groups. For instance, they can be oxidized to disulfides or further to sulfonic acids. Desulfurization reactions can also be employed to replace the sulfur atoms with other groups.
Furthermore, the thione groups can act as dienophiles or participate in cycloaddition reactions, leading to the formation of fused ring systems. The reactivity of these groups is crucial for building more complex molecular architectures based on the pyrimidine scaffold.
Regioselective and Chemoselective Synthetic Manipulations
The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve regioselective and chemoselective transformations.
Regioselectivity is a key consideration in the alkylation of the dithione moieties. The relative nucleophilicity of the two sulfur atoms can be influenced by factors such as the pH of the reaction medium and the nature of the electrophile. It is often possible to selectively alkylate one sulfur atom over the other.
Chemoselectivity comes into play when considering reactions that could potentially involve the nitro group, the pyrimidine ring, or the dithione functions. For example, a mild reducing agent might selectively reduce the nitro group without affecting the thione moieties, while a stronger reductant could impact multiple functional groups. Similarly, the choice of electrophile and reaction conditions will determine whether functionalization occurs at the sulfur atoms or potentially at a nitrogen atom of the pyrimidine ring. The development of synthetic methods that allow for the selective manipulation of one functional group in the presence of others is a significant area of research in pyrimidine chemistry. mdpi.com
Mechanistic Studies of Key Reactions and Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for designing rational synthetic routes. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling.
For nucleophilic substitution reactions , the mechanism could proceed through a Meisenheimer-type intermediate, where the nucleophile adds to the electron-deficient pyrimidine ring to form a stable anionic σ-complex. The stability of this intermediate would be enhanced by the electron-withdrawing nitro group.
The mechanism of S-alkylation is generally considered to be a standard SN2 reaction, where the sulfur nucleophile attacks the electrophilic carbon of the alkylating agent.
Mechanistic investigations into more complex transformations, such as ring-opening and ring-closure reactions, would likely involve multi-step pathways with various intermediates. For instance, the transformation of a related pyrimidine, 5-nitro-2(1H)-pyrimidinone, into p-nitrophenol derivatives suggests the possibility of complex rearrangements. acs.org Elucidating these pathways is essential for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.
Synthesis and Characterization of Functionalized 5 Nitropyrimidine 2,4 1h,3h Dithione Derivatives
Design Principles for Modifying the Pyrimidine (B1678525) Dithione Scaffold
The modification of the 5-nitropyrimidine-2,4(1H,3H)-dithione scaffold is guided by the goal of fine-tuning its properties for specific applications. The core structure presents several sites for functionalization: the N1 and N3 positions of the pyrimidine ring, the C6 position, and the nitro group at C5.
The N1 and N3 positions can be alkylated or arylated to enhance lipophilicity and modulate solubility. These modifications can also influence the tautomeric equilibrium of the dithione moiety and its hydrogen bonding capabilities. The C6 position is amenable to the introduction of various substituents, which can extend the conjugation of the system and introduce new functional groups. For instance, the introduction of aryl groups at C6 can be achieved through cross-coupling reactions, leading to compounds with potentially interesting photophysical or biological properties.
The electron-withdrawing nature of the nitro group at C5 significantly influences the reactivity of the entire pyrimidine ring, making the C6 position more susceptible to nucleophilic attack. This inherent reactivity can be exploited to introduce a diverse array of substituents. Furthermore, the nitro group itself can be a target for modification, such as reduction to an amino group, which would dramatically alter the electronic properties of the scaffold and provide a handle for further functionalization, such as amide bond formation. researchgate.net
Synthetic Strategies for Diverse Substitution Patterns
The synthesis of this compound and its derivatives would likely commence from the readily available precursor, 5-nitrouracil (B18501). chemicalbook.comsigmaaldrich.com The key transformation is the thionation of the carbonyl groups at positions 2 and 4.
Thionation of the Pyrimidine-2,4-dione Core: The conversion of the dione (B5365651) to the dithione can be achieved using various thionating agents. Lawesson's reagent is a common choice for such transformations. organic-chemistry.org The reaction would involve heating 5-nitrouracil with Lawesson's reagent in an appropriate solvent like toluene (B28343) or xylene. An alternative method involves the use of phosphorus pentasulfide (P₄S₁₀) in a high-boiling solvent such as pyridine (B92270). organic-chemistry.org A milder approach could utilize the PSCl₃/H₂O/Et₃N system under microwave irradiation, which has been shown to be effective for the thionation of various carbonyl compounds. organic-chemistry.org
| Thionating Agent | Typical Conditions | Advantages | Potential Challenges |
| Lawesson's Reagent | Reflux in toluene or xylene | Generally good yields | Requires anhydrous conditions, potential for side products |
| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine | Powerful thionating agent | Harsh conditions, difficult work-up |
| PSCl₃/H₂O/Et₃N | Microwave irradiation | Rapid, solventless conditions possible | Optimization of stoichiometry may be required |
Introduction of Substituents: Once the this compound core is synthesized, further modifications can be introduced.
N-Alkylation/Arylation: The N1 and N3 positions can be functionalized by reaction with alkyl or aryl halides in the presence of a base such as potassium carbonate or sodium hydride. The regioselectivity of this reaction would need to be carefully controlled, potentially through the use of protecting groups.
C6-Substitution: For the synthesis of C6-substituted derivatives, a common strategy involves starting with a precursor that already contains the desired substituent at the corresponding position before the cyclization to form the pyrimidine ring. Alternatively, if a suitable leaving group is present at the C6 position of the pyrimidine ring, it could be displaced by a nucleophile.
Modification of the Nitro Group: The nitro group at C5 can be reduced to an amine using standard reducing agents like tin(II) chloride or catalytic hydrogenation. This amino group can then serve as a point for further derivatization, for example, through acylation or diazotization reactions. researchgate.net
Spectroscopic and Theoretical Characterization of Novel Derivatives
The characterization of novel this compound derivatives would rely on a combination of spectroscopic techniques and theoretical calculations.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would be expected to show signals for the N-H protons, typically as broad singlets, and a signal for the C6-H proton. The chemical shift of the C6-H proton would be influenced by the substituents on the ring. In ¹³C NMR spectra, the signals for the C2 and C4 carbons would be significantly shifted downfield compared to their carbonyl counterparts in 5-nitrouracil, appearing in the characteristic region for thiocarbonyl carbons.
Infrared (IR) Spectroscopy: The IR spectra would be characterized by the absence of the strong C=O stretching bands and the appearance of C=S stretching vibrations. The N-H stretching vibrations would also be prominent.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the synthesized compounds and to aid in structure elucidation through analysis of fragmentation patterns.
Predicted Spectroscopic Data for this compound:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Broad singlets for N1-H and N3-H; Singlet for C6-H |
| ¹³C NMR | Signals for C2 and C4 in the thiocarbonyl region (typically >180 ppm) |
| IR (cm⁻¹) | Absence of C=O stretch (around 1700 cm⁻¹); Presence of C=S stretch (around 1100-1250 cm⁻¹); N-H stretch (around 3100-3300 cm⁻¹) |
Theoretical Characterization: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the geometric and electronic structures of these derivatives. Theoretical calculations can provide insights into bond lengths, bond angles, and charge distributions. Furthermore, theoretical predictions of NMR and IR spectra can aid in the interpretation of experimental data.
Investigation of Structure-Property Relationships in Derivatives
The systematic synthesis of a library of functionalized this compound derivatives would enable the investigation of structure-property relationships. The biological and physicochemical properties of these compounds are expected to be highly dependent on the nature and position of the substituents. nih.govnih.gov
For example, the introduction of electron-donating or electron-withdrawing groups at the C6 position would modulate the electron density of the pyrimidine ring, which could in turn affect the compound's redox potential and its ability to participate in intermolecular interactions. The lipophilicity of the derivatives, a key parameter for biological activity, can be systematically varied by altering the substituents at the N1, N3, and C6 positions.
By correlating the structural modifications with observed changes in properties such as solubility, chemical reactivity, and biological activity, a comprehensive understanding of the structure-property relationships for this class of compounds can be developed. This knowledge would be invaluable for the rational design of new derivatives with optimized properties for specific applications, ranging from medicinal chemistry to materials science.
Applications of 5 Nitropyrimidine 2,4 1h,3h Dithione in Materials Science and Catalysis
Coordination Chemistry and Ligand Development for Metal Complexes
The thione and nitrogen atoms of the pyrimidine (B1678525) ring in 5-Nitropyrimidine-2,4(1H,3H)-dithione make it a promising candidate as a ligand for the formation of metal complexes. Pyrimidine-based thiones are known to act as versatile ligands, coordinating to metal ions through their sulfur and nitrogen atoms. researchgate.netasianpubs.org The coordination behavior of these ligands allows for the synthesis of a diverse range of metal complexes with various geometries and electronic properties.
The presence of the electron-withdrawing nitro group at the 5-position is expected to influence the electronic properties of the pyrimidine ring, which in turn would affect the coordination properties of the ligand. ontosight.ai This modification could lead to the development of metal complexes with unique catalytic or material properties. The coordination can occur through one or both sulfur atoms, as well as the ring nitrogen atoms, leading to mono- or polydentate coordination modes. This versatility allows for the construction of discrete molecular complexes or extended coordination polymers. researchgate.net
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Monodentate | S2 or S4 | Soft metal ions (e.g., Ag(I), Hg(II)) |
| Bidentate (Chelating) | N1 and S2; N3 and S4 | Transition metals (e.g., Cu(II), Ni(II), Pd(II)) |
| Bidentate (Bridging) | S2 and S4 | Formation of polynuclear complexes |
| Tridentate | N1, S2, and S4 | Lanthanides, Actinides |
Exploration in the Design of Functional Materials
The unique structural and electronic features of this compound suggest its potential use in the design of functional materials. The pyrimidine core is a component of many biologically active molecules and provides a rigid scaffold. The thione groups offer sites for further functionalization or for coordination to metal centers to create metal-organic frameworks (MOFs) or coordination polymers.
The nitro group, being strongly electron-withdrawing, can impart interesting optoelectronic properties to materials incorporating this molecule. ontosight.ai The potential for hydrogen bonding through the N-H groups and coordination through the sulfur and nitrogen atoms could lead to the formation of self-assembled monolayers or thin films with specific electronic or sensing capabilities. Materials derived from related nitropyrimidine precursors have been investigated for applications in various fields, including pharmaceuticals and agrochemicals. lookchem.com
Role as Intermediate or Precursor in Complex Organic Synthesis
Pyrimidine-2,4-dithiones and related thiones are valuable intermediates in organic synthesis. The thione groups can be readily converted into other functional groups, or they can participate in cyclization and condensation reactions to build more complex heterocyclic systems. researchgate.netjournalijar.com For instance, the reaction of pyrimidine thiones with various electrophiles and nucleophiles allows for the synthesis of a wide range of fused pyrimidine derivatives, such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities. nih.govnih.gov
The nitro group on the pyrimidine ring further activates the molecule for nucleophilic aromatic substitution reactions, making it a versatile precursor for the synthesis of highly functionalized pyrimidine derivatives. acs.org The reactivity of the nitro group itself, which can be reduced to an amino group, provides another handle for synthetic transformations. nih.gov A general synthetic route starting from diethyl malonate involves nitration, cyclization with thiourea (B124793), and subsequent reactions to yield functionalized pyrimidines. google.com
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| S-Alkylation | Alkyl halides, base | 2,4-bis(alkylthio)-5-nitropyrimidines |
| Cyclocondensation | α-haloketones, base | Fused heterocyclic systems (e.g., thienopyrimidines) |
| Nucleophilic Aromatic Substitution | Amines, alkoxides | 4- or 6-substituted 5-nitropyrimidines |
| Reduction of Nitro Group | Reducing agents (e.g., SnCl2/HCl) | 5-Aminopyrimidine-2,4(1H,3H)-dithione |
Potential in Heterogeneous and Homogeneous Catalysis
The ability of this compound to form stable metal complexes suggests its potential application in both heterogeneous and homogeneous catalysis. Metal complexes containing pyrimidine-thione ligands have been explored as catalysts in various organic transformations. researchgate.net The electronic properties of the ligand, which can be tuned by substituents like the nitro group, can have a significant impact on the catalytic activity and selectivity of the corresponding metal complex. nih.gov
In homogeneous catalysis , soluble metal complexes of this compound could be employed as catalysts for reactions such as cross-coupling, oxidation, or reduction. The strong coordination of the sulfur atoms can stabilize the metal center, while the electronic influence of the nitro group can modulate its reactivity. nih.gov
For heterogeneous catalysis , the dithione could be anchored onto a solid support, or it could be used to construct porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). These materials would have the advantage of easy separation and recyclability of the catalyst. The presence of nitro groups within the pores of a MOF could also create specific binding sites for substrates, potentially leading to enhanced catalytic performance. While direct studies are not available, the broader field of pyrimidine derivatives in catalysis is an active area of research. nih.gov
Future Research Directions and Unexplored Avenues for 5 Nitropyrimidine 2,4 1h,3h Dithione
Development of Advanced and Sustainable Synthetic Methodologies
Current synthetic routes to pyrimidine (B1678525) derivatives often rely on traditional methods that may involve harsh conditions or produce significant waste. The future synthesis of 5-Nitropyrimidine-2,4(1H,3H)-dithione should prioritize green and sustainable chemistry principles.
Future Directions:
Multicomponent Reactions: Exploring one-pot, multicomponent reactions could offer an efficient and atom-economical pathway. nih.govorganic-chemistry.org For instance, a regioselective, iridium-catalyzed multicomponent synthesis has been successfully used for other pyrimidines, combining amidines with up to three different alcohols. nih.govorganic-chemistry.org Adapting such a strategy could streamline the synthesis, reduce intermediate isolation steps, and minimize solvent usage.
Catalytic Approaches: The development of novel catalysts is crucial. Research into iridium-pincer complexes has shown high efficiency in pyrimidine synthesis. nih.govorganic-chemistry.org Future work could focus on designing catalysts specifically tailored for the synthesis of thionated and nitrated pyrimidines, potentially using more abundant and less toxic metals.
Eco-Friendly Solvents and Conditions: Moving away from traditional organic solvents towards water, supercritical fluids, or ionic liquids would significantly enhance the sustainability of the synthesis. Microwave-assisted and solvent-free grinding methods, which have been effective for synthesizing related pyrimidine-triones, should be investigated. researchgate.net
Bio-based Feedstocks: A long-term goal is the utilization of renewable resources. Since alcohols can be derived from biomass like lignocellulose, developing synthetic routes that start from such bio-based materials would represent a major advance in sustainable chemistry. nih.gov
In-Depth Spectroscopic Characterization Utilizing Emerging Techniques
A thorough understanding of the molecular structure and electronic properties of this compound is fundamental. While standard techniques like NMR and IR are essential, emerging spectroscopic methods can provide unprecedented detail. researchgate.net
Future Directions:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can definitively assign proton and carbon signals and elucidate through-bond and through-space correlations. Solid-state NMR would be invaluable for studying the compound's structure and intermolecular interactions in the solid phase.
Hyperspectral Imaging and Ultrafast Spectroscopy: These cutting-edge techniques could reveal dynamic processes. spectroscopyonline.com Ultrafast spectroscopy can observe molecular dynamics on a femtosecond timescale, providing insights into reaction mechanisms and energy transfer processes. spectroscopyonline.com Hyperspectral imaging could map the compound's distribution in heterogeneous mixtures or on surfaces. spectroscopyonline.com
Terahertz Spectroscopy: Operating between microwave and infrared frequencies, terahertz spectroscopy is sensitive to low-energy vibrational modes, such as those involved in hydrogen bonding and other non-covalent interactions, which are critical to the compound's supramolecular chemistry. rroij.comsemi.ac.cn
Surface-Enhanced Raman Spectroscopy (SERS): SERS can dramatically enhance the Raman signal, allowing for the detection of trace amounts of the compound and providing detailed vibrational information, which is particularly useful for studying its behavior at interfaces or in complex biological matrices. semi.ac.cn
| Technique | Information Gained | Potential Insights for this compound |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity and spatial relationships between atoms. | Unambiguous assignment of ¹H and ¹³C signals; confirmation of the tautomeric form in solution. |
| Solid-State NMR | Structure and dynamics in the solid state. | Analysis of crystal packing, polymorphism, and intermolecular hydrogen bonding. |
| Ultrafast Spectroscopy | Real-time observation of chemical reactions and dynamics. | Elucidation of excited-state properties and reaction intermediates. |
| Terahertz Spectroscopy | Low-frequency molecular vibrations. | Characterization of intermolecular interactions and collective vibrational modes in the crystal lattice. |
| SERS | Enhanced vibrational spectra of molecules on surfaces. | Probing interactions with metal surfaces for sensor applications or studying surface-catalyzed reactions. |
Refined Computational Modeling and Predictive Studies
Computational chemistry offers a powerful tool to complement experimental work by predicting properties and rationalizing observed behaviors. rsc.org For this compound, advanced modeling can guide synthetic efforts and the exploration of its applications.
Future Directions:
Density Functional Theory (DFT) Calculations: While standard DFT can predict geometry and spectroscopic properties, more advanced functionals and basis sets are needed to accurately model the effects of the nitro group and the thione tautomers. rsc.orgmdpi.com This can help predict regioselectivity in reactions and analyze electronic structure.
Molecular Dynamics (MD) Simulations: MD simulations can model the compound's behavior in different solvents and its interaction with biological macromolecules. This is crucial for predicting its solubility, stability, and potential as a ligand for proteins or nucleic acids.
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions within the molecule and in its complexes, providing a deeper understanding of its stability and reactivity. rsc.org
Predictive Toxicology and Pharmacokinetics: In silico tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov Such predictions are valuable for early-stage assessment of the compound's potential in medicinal chemistry, guiding the design of safer and more effective analogues. nih.gov
Exploration of New Applications in Emerging Fields of Chemistry
The unique electronic and structural features of this compound make it a candidate for applications beyond traditional medicinal chemistry.
Future Directions:
Materials Science: The presence of sulfur and nitrogen atoms makes the molecule a promising ligand for forming coordination polymers and metal-organic frameworks (MOFs). These materials could have interesting electronic, magnetic, or catalytic properties. The thione groups, in particular, can act as strong binding sites for heavy metals, suggesting potential applications in sensors or materials for environmental remediation.
Supramolecular Chemistry: The molecule's ability to form hydrogen bonds via its N-H groups and potentially coordinate through its sulfur and nitro-oxygen atoms makes it an excellent building block for designing complex supramolecular assemblies, such as gels, liquid crystals, or self-healing materials. jocpr.com
Catalysis: Heterocyclic compounds containing sulfur are known to act as ligands in catalysis. This compound or its derivatives could be explored as ligands for transition metal catalysts in various organic transformations.
Inhibitor Development: Analogues of 5-nitropyrimidine-2,4-dione have been investigated as inhibitors of nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.govresearchgate.net The dithione derivative could exhibit unique inhibitory properties and warrants investigation as a potential therapeutic agent against inflammatory disorders. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
